Cas no 1545893-99-9 (2-(4-ethoxyphenyl)-2,2-difluoroethan-1-amine)

2-(4-Ethoxyphenyl)-2,2-difluoroethan-1-amine is a fluorinated aromatic amine compound characterized by its ethoxy and difluoroethylamine functional groups. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoroethyl moiety enhances metabolic stability and bioavailability, while the ethoxyphenyl group contributes to lipophilicity, facilitating membrane permeability. Its well-defined reactivity profile allows for selective modifications, enabling applications in drug discovery and material science. The compound’s high purity and stability under standard conditions ensure consistent performance in synthetic workflows. Suitable for use in cross-coupling reactions and as a building block for bioactive molecules, it offers versatility in advanced organic synthesis.
2-(4-ethoxyphenyl)-2,2-difluoroethan-1-amine structure
1545893-99-9 structure
Product Name:2-(4-ethoxyphenyl)-2,2-difluoroethan-1-amine
CAS No:1545893-99-9
MF:C10H13F2NO
MW:201.213129758835
CID:6520413
PubChem ID:83108088
Update Time:2025-10-31

2-(4-ethoxyphenyl)-2,2-difluoroethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-ethoxyphenyl)-2,2-difluoroethan-1-amine
    • 1545893-99-9
    • AKOS021429484
    • EN300-1929872
    • Inchi: 1S/C10H13F2NO/c1-2-14-9-5-3-8(4-6-9)10(11,12)7-13/h3-6H,2,7,13H2,1H3
    • InChI Key: BQBFKJVTAKNJCZ-UHFFFAOYSA-N
    • SMILES: FC(CN)(C1C=CC(=CC=1)OCC)F

Computed Properties

  • Exact Mass: 201.09652036g/mol
  • Monoisotopic Mass: 201.09652036g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 35.2Ų

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Additional information on 2-(4-ethoxyphenyl)-2,2-difluoroethan-1-amine

Professional Introduction to Compound with CAS No. 1545893-99-9 and Product Name: 2-(4-ethoxyphenyl)-2,2-difluoroethan-1-amine

The compound identified by the CAS number 1545893-99-9 and the product name 2-(4-ethoxyphenyl)-2,2-difluoroethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural features, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both ethoxy and difluoro substituents in its molecular framework imparts distinct chemical properties that make it a promising candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that incorporate fluorine atoms. Fluorinated molecules are particularly valued for their ability to enhance metabolic stability, improve binding affinity to biological targets, and extend half-life post-administration. The difluoro group in 2-(4-ethoxyphenyl)-2,2-difluoroethan-1-amine is a prime example of such a modification, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the compound.

The 4-ethoxyphenyl moiety contributes to the compound's solubility and bioavailability, making it an attractive candidate for oral administration. This structural feature is particularly relevant in the context of drug design, where optimizing solubility is often a critical factor in ensuring therapeutic efficacy. The combination of these substituents suggests that 2-(4-ethoxyphenyl)-2,2-difluoroethan-1-amine may exhibit desirable pharmacological characteristics suitable for various therapeutic applications.

Recent studies have highlighted the importance of fluorinated amines in the development of bioactive molecules. Amines are fundamental structural units in many pharmaceuticals, serving as key moieties for interactions with biological targets. The introduction of fluorine atoms into amine groups can modulate their reactivity and electronic properties, thereby influencing the overall behavior of the molecule. In the case of 1545893-99-9, the dual presence of fluorine atoms may enhance its stability against metabolic degradation, a crucial factor in prolonging its therapeutic effects.

The compound's potential applications extend to the realm of enzyme inhibition and receptor binding studies. Given its structural complexity, it serves as an excellent scaffold for designing molecules that can interact with specific enzymes or receptors involved in disease pathways. For instance, research has shown that fluorinated phenyl ethers can exhibit potent activity against certain enzymes implicated in inflammatory responses and cancer progression. The ethoxy group may further fine-tune these interactions by influencing steric hindrance and electronic distribution around the binding site.

Advances in computational chemistry have enabled more precise predictions of molecular behavior, making virtual screening an increasingly valuable tool in drug discovery. Computational models have been employed to assess how modifications such as fluorination impact the pharmacological properties of molecules like 1545893-99-9. These simulations have revealed that introducing difluorine groups can lead to enhanced binding affinity without compromising solubility, a desirable outcome in lead optimization.

In clinical research settings, compounds with similar structural motifs have demonstrated promise in treating a variety of conditions. For example, fluorinated amine derivatives have been investigated for their potential as antiviral agents due to their ability to interfere with viral replication mechanisms. The unique combination of ethoxy and difluoro substituents in 2-(4-ethoxyphenyl)-2,2-difluoroethan-1-amine positions it as a candidate for exploring similar therapeutic avenues.

The synthesis of this compound involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The preparation typically requires multi-step processes involving cross-coupling reactions and fluorination techniques, showcasing the advanced capabilities available to medicinal chemists today. Such synthetic methodologies are essential for producing complex molecules like 1545893-99-9, which often require precise control over reaction conditions to achieve high yields and purity.

Evaluation of 1545893-99-9 through preclinical studies is crucial before it can be considered for human trials. These studies aim to assess its safety profile, pharmacokinetic behavior, and interaction with biological targets at an early stage. Preliminary data from laboratory-scale experiments suggest that this compound exhibits favorable properties that warrant further investigation into its therapeutic potential.

The role of fluorine chemistry in modern drug development cannot be overstated. Its incorporation into molecular structures has led to breakthroughs across multiple therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The compound under discussion exemplifies how strategic use of fluorine can enhance drug-like characteristics while maintaining biological activity—a cornerstone principle in medicinal chemistry.

As research progresses, collaborations between academic institutions and pharmaceutical companies will continue to drive innovation in this field. The development pipeline for novel therapeutics relies heavily on access to high-quality starting materials like 1545893-99-9, which serve as building blocks for more complex drug candidates. Such compounds are indispensable tools for chemists seeking to address unmet medical needs through targeted molecular design.

In conclusion,2-(4-ethoxyphenyl)-2,2-difluoroethan-1-amine (CAS No. 1545893-99-9) represents a compelling example of how structural modifications can yield molecules with significant pharmaceutical potential. Its unique combination of substituents positions it as a valuable asset for further exploration across various disease indications—a testament to the ongoing advancements shaping modern medicine through innovative chemical solutions.

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